

Fura-2 Pentapotassium Salt: A Technical Guide to Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fura-2 pentapotassium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of **Fura-2 pentapotassium** salt, a ratiometric fluorescent indicator for the precise measurement of intracellular calcium concentrations. This document outlines its solubility characteristics, proper storage conditions, detailed experimental protocols, and its application in studying calcium signaling pathways, particularly in the context of G protein-coupled receptor (GPCR) activation.

Core Properties of Fura-2 Pentapotassium Salt

Fura-2 is a highly sensitive and widely used fluorescent dye for quantifying intracellular calcium. The pentapotassium salt form of Fura-2 is a cell-impermeant version, making it suitable for direct introduction into cells via methods such as microinjection or electroporation. Its key feature is its ratiometric nature; upon binding to Ca^{2+} , the dye exhibits a shift in its excitation spectrum, allowing for accurate and quantitative measurements of calcium concentration that are largely independent of dye concentration, cell thickness, and photobleaching.^{[1][2]}

Spectral Properties

Upon binding with free Ca^{2+} , Fura-2 displays a significant shift in its fluorescence excitation maximum. In a calcium-free environment, the excitation maximum is approximately 363-380 nm.^[1] When saturated with calcium, this maximum shifts to around 335-340 nm.^[1] The fluorescence emission maximum remains relatively constant at approximately 510 nm in both

states.^{[1][3]} This dual-excitation property is the basis for ratiometric measurement of intracellular calcium.

Solubility

The solubility of **Fura-2 pentapotassium** salt is a critical factor for preparing stock solutions and experimental buffers. The following table summarizes its solubility in common laboratory solvents.

Solvent	Concentration	Notes
Water	Soluble	Can be reconstituted in aqueous buffers with a pH >6. ^[4]
DMSO	Soluble	Can be dissolved in high-quality anhydrous DMSO. ^{[1][4]}
1M NaOH	10 mg/mL	Ultrasonic and warming may be required to fully dissolve the salt. ^[3]

Storage Conditions

Proper storage is essential to maintain the integrity and performance of **Fura-2 pentapotassium** salt. Both the solid form and stock solutions are sensitive to light and moisture.

Form	Storage Temperature	Duration	Additional Notes
Solid	-20°C	At least 2 years	Store desiccated and protected from light. [4] [5]
Aqueous Stock Solution	2-6°C	Up to 3 months	Protect from light. DO NOT FREEZE. [4]
DMSO Stock Solution	-20°C	1 month	Sealed storage, away from moisture and light. [3]
DMSO Stock Solution	-80°C	6 months	Sealed storage, away from moisture and light. [3]

Experimental Protocols

Accurate measurement of intracellular calcium using **Fura-2 pentapotassium** salt requires careful attention to cell loading, calibration, and data acquisition.

Cell Loading

As **Fura-2 pentapotassium** salt is membrane-impermeant, it must be introduced directly into the cytoplasm.

- **Microinjection:** This technique involves using a fine glass micropipette to inject a solution of Fura-2 directly into individual cells. This method provides precise control over the intracellular dye concentration but is technically demanding and not suitable for high-throughput applications.
- **Scrape Loading:** This method involves gently scraping a layer of adherent cells in the presence of Fura-2. The mechanical disruption temporarily permeabilizes the cell membrane, allowing the dye to enter the cytoplasm.
- **Electroporation:** Applying a controlled electrical pulse to a cell suspension can create transient pores in the cell membrane, facilitating the entry of Fura-2.

While less common for the pentapotassium salt, the cell-permeant acetoxymethyl (AM) ester form of Fura-2 (Fura-2 AM) is often used for loading large populations of cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytoplasm.[1]

In Situ Calibration of Intracellular Fura-2

To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, an in situ calibration is necessary. This is typically achieved using a calcium ionophore, such as ionomycin or 4-Bromo A23187, to equilibrate the intracellular and extracellular Ca^{2+} concentrations. The Grynkiewicz equation is then used to calculate the intracellular calcium concentration ($[\text{Ca}^{2+}]_i$):

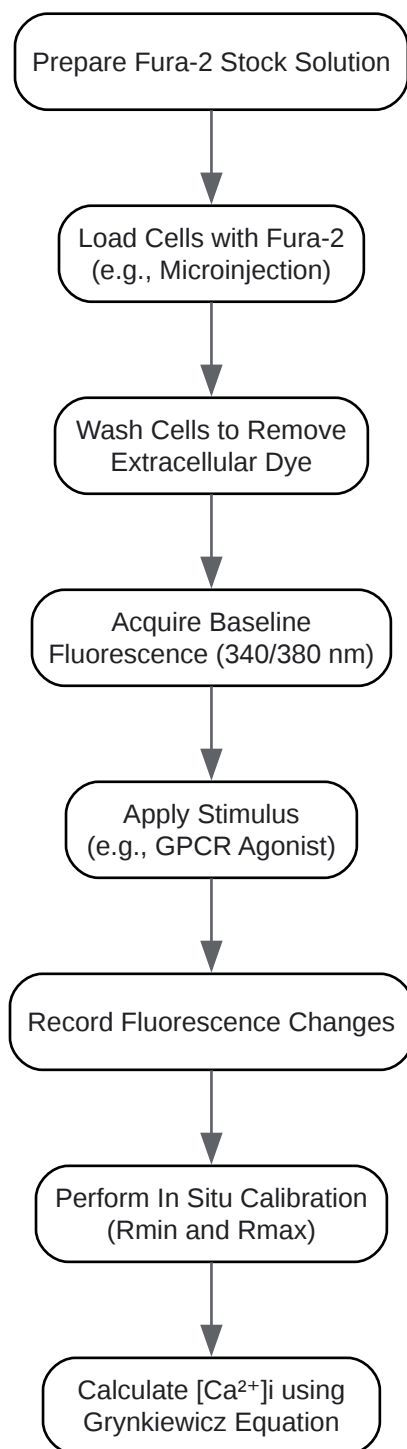
$$[\text{Ca}^{2+}]_i = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (S_{f2} / S_{b2})$$

Where:

- K_d is the dissociation constant of Fura-2 for Ca^{2+} (typically ~145 nM).[1]
- R is the experimentally measured 340/380 nm fluorescence ratio.
- R_{\min} is the 340/380 nm ratio in the absence of Ca^{2+} (determined by adding a Ca^{2+} chelator like EGTA).
- R_{\max} is the 340/380 nm ratio at saturating Ca^{2+} concentrations (determined by adding a high concentration of Ca^{2+} in the presence of an ionophore).
- S_{f2} / S_{b2} is the ratio of fluorescence intensities at 380 nm excitation in Ca^{2+} -free and Ca^{2+} -saturating conditions, respectively.

General Experimental Workflow

The following diagram illustrates a typical workflow for an intracellular calcium measurement experiment using Fura-2.



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Experimental workflow for intracellular calcium measurement.

Application in GPCR Signaling

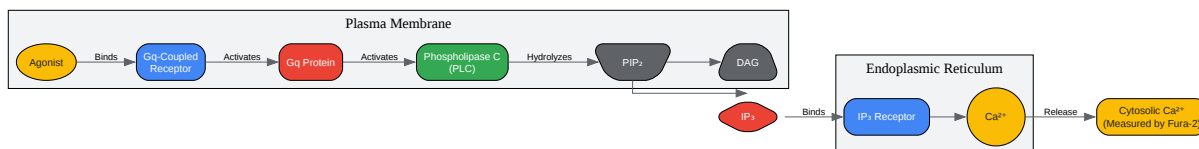
A major application of Fura-2 is in studying intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit.

GPCR-Mediated Calcium Signaling Pathway

The activation of a Gq-coupled GPCR by its ligand initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The key steps in this pathway are:

- **Ligand Binding and GPCR Activation:** An agonist binds to the GPCR, inducing a conformational change.
- **G Protein Activation:** The activated GPCR catalyzes the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G protein.
- **Phospholipase C (PLC) Activation:** The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
- **PIP₂ Hydrolysis:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).^[6]
- **IP₃ Receptor Activation:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum.
- **Calcium Release:** The binding of IP₃ opens the IP₃ receptor channels, allowing Ca²⁺ to flow from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.

This rise in intracellular calcium can be precisely measured using Fura-2, providing valuable insights into the kinetics and magnitude of GPCR signaling.



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GPCR-mediated intracellular calcium release pathway.

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- To cite this document: BenchChem. [Fura-2 Pentapotassium Salt: A Technical Guide to Intracellular Calcium Measurement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2536095#fura-2-pentapotassium-salt-solubility-and-storage-conditions]

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